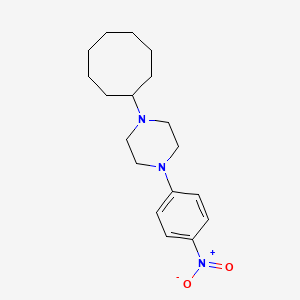

1-cyclooctyl-4-(4-nitrophenyl)piperazine

Description

Properties

IUPAC Name |

1-cyclooctyl-4-(4-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O2/c22-21(23)18-10-8-17(9-11-18)20-14-12-19(13-15-20)16-6-4-2-1-3-5-7-16/h8-11,16H,1-7,12-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKKHUTNXTZPTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)N2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclooctyl-4-(4-nitrophenyl)piperazine typically involves the reaction of 1-cyclooctylpiperazine with 4-nitrobenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps are also scaled up, often involving continuous flow systems and large-scale chromatography to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-cyclooctyl-4-(4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Formation of nitroso or hydroxylamine derivatives.

Reduction: Formation of 1-cyclooctyl-4-(4-aminophenyl)piperazine.

Substitution: Formation of various N-substituted piperazine derivatives.

Scientific Research Applications

1-cyclooctyl-4-(4-nitrophenyl)piperazine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-cyclooctyl-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through a mixed inhibition mechanism, where the compound interacts with both the enzyme and the enzyme-substrate complex . The molecular pathways involved include the disruption of melanin synthesis, which can be beneficial in treating conditions related to hyperpigmentation.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Tyrosinase Inhibitory Activity

Nitrophenylpiperazine derivatives such as 4a–m (Table 1, ) were synthesized and evaluated for tyrosinase inhibition.

- Substituent Effects : Derivatives with bulky N1 substituents (e.g., cyclohexyl) showed moderate to strong inhibition (IC₅₀ = 10–50 µM), whereas smaller groups (e.g., methyl) had reduced activity . The cyclooctyl group in the target compound may enhance inhibition due to improved hydrophobic interactions with the enzyme’s active site.

Table 1 : Selected Tyrosinase Inhibitory Data ()

| Compound | N1 Substituent | IC₅₀ (µM) |

|---|---|---|

| 4a | Methyl | 85.2 |

| 4d | Cyclohexyl | 12.7 |

| 4m | Benzyl | 28.4 |

Antimicrobial and Antimycobacterial Activity

N-Phenylpiperazine derivatives with 4-nitrophenyl groups () demonstrated moderate activity against Mycobacterium kansasii (MIC = 15.0–15.4 µM). Key findings:

- Lipophilicity : Higher lipophilicity (logP > 3) correlated with improved antimycobacterial activity . The cyclooctyl group (logP ~4.5) in the target compound may enhance membrane penetration compared to less lipophilic analogues (e.g., methyl or hydroxypropyl substituents).

- Toxicity : Derivatives with bulky substituents showed low toxicity to human and plant cells, suggesting a favorable safety profile for the cyclooctyl analogue .

Cytotoxicity in Cancer Cells

1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives () exhibited potent cytotoxicity (IC₅₀ = 1–10 µM) against liver, breast, and colon cancer cell lines. Comparisons include:

- Substituent Bulk : The chlorobenzhydryl group’s bulkiness enhances binding to cellular targets, a feature shared with the cyclooctyl group in the target compound .

- Electron-Withdrawing Groups : The 4-nitro group may stabilize charge-transfer interactions in DNA or enzyme binding, analogous to chlorobenzhydryl derivatives .

Physicochemical Properties

Solubility and pKa ()

Piperazine-substituted quinolones with ethylene or methylene spacers showed higher aqueous solubility (60–80 µM) than directly attached N-phenylpiperazines (<20 µM). For 1-cyclooctyl-4-(4-nitrophenyl)piperazine:

- Solubility : The cyclooctyl group’s hydrophobicity likely reduces solubility compared to analogues with polar spacers (e.g., ethylene).

- pKa : Piperazine nitrogens in rigid analogues (e.g., directly attached to a core) have lower pKa (~3.8), whereas spacers increase pKa (~6–7) . The target compound’s pKa may align with rigid derivatives, affecting protonation and bioavailability.

Table 2 : Solubility and pKa Trends ()

| Compound | Spacer | Solubility (µM) | pKa |

|---|---|---|---|

| 8a (N-phenyl) | None | <20 | 3.8 |

| 8b (N-benzyl) | Methylene | 60–80 | 5.0 |

| 8ac (ethylene) | Ethylene | 80+ | 6–7 |

Q & A

Basic: What synthetic routes are recommended for synthesizing 1-cyclooctyl-4-(4-nitrophenyl)piperazine, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound typically involves multi-step reactions. A common approach includes:

Cyclization : Reacting a diamine derivative with a nitrophenyl-containing precursor under basic conditions.

Demethylation : Using reagents like boron tribromide (BBr₃) or HBr/acetic acid to remove protecting groups (e.g., methoxy) .

Functionalization : Introducing the cyclooctyl group via nucleophilic substitution or coupling reactions.

Key factors affecting yield:

- Catalysts : Avoiding expensive metal catalysts (e.g., palladium) reduces costs but may require longer reaction times .

- Solvents : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity, while non-polar solvents improve selectivity .

- Temperature : Microwave-assisted synthesis (e.g., 280°C) can accelerate reactions but risks decomposition .

Basic: What analytical methods are used to characterize the structure of this compound?

Answer:

Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

- IR Spectroscopy : Identifies functional groups (e.g., nitro stretches at ~1520 cm⁻¹, piperazine ring vibrations) .

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm, cyclooctyl protons at δ 1.2–2.1 ppm) .

- GC/MS : Verifies purity and molecular ion peaks (e.g., [M+H]⁺ at m/z corresponding to C₁₈H₂₅N₃O₂) .

Advanced: How can researchers resolve contradictions in spectral data during structural elucidation?

Answer:

Contradictions often arise from impurities, stereochemistry, or dynamic effects. Methodological solutions include:

- Cross-Validation : Comparing NMR data with computational predictions (DFT calculations) or X-ray crystallography .

- Decoupling Experiments : Using 2D NMR (e.g., COSY, NOESY) to resolve overlapping signals .

- Isotopic Labeling : Tracking specific substituents (e.g., ¹⁵N-labeled piperazine) to confirm connectivity .

Advanced: How do environmental factors (pH, temperature, light) influence the stability of this compound?

Answer:

Stability studies reveal:

- pH Sensitivity : Nitro groups hydrolyze under strong acidic/basic conditions, requiring neutral buffers for storage .

- Thermal Degradation : Decomposition above 200°C necessitates low-temperature storage (–20°C) .

- Light Sensitivity : UV exposure accelerates nitro-to-amine reduction; amber vials are recommended .

Advanced: What strategies optimize the compound’s interaction with biological targets (e.g., enzymes, receptors)?

Answer:

Structure-activity relationship (SAR) studies guide optimization:

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) enhance binding to hydrophobic pockets in enzymes .

- Piperazine Conformation : Chair vs. boat conformations affect receptor selectivity; molecular docking simulations predict preferred orientations .

- Bioisosteric Replacement : Replacing the cyclooctyl group with adamantane improves blood-brain barrier penetration .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

Scale-up challenges include side reactions and purification inefficiencies. Solutions:

- Flow Chemistry : Continuous reactors minimize byproducts and improve heat transfer .

- Green Solvents : Ethanol/water mixtures reduce toxicity and simplify waste management .

- Crystallization Optimization : Seeding with pure crystals enhances yield and purity .

Advanced: What mechanisms underlie the compound’s potential pharmacological activities (e.g., antimicrobial, anticancer)?

Answer:

Mechanistic studies suggest:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.